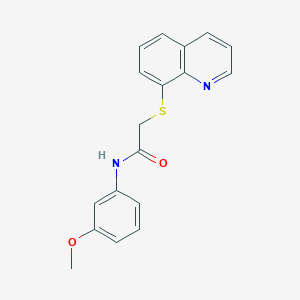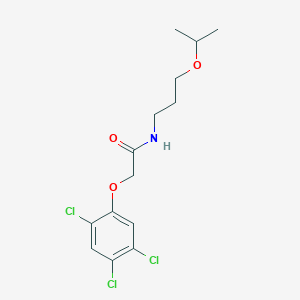
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.
Mecanismo De Acción
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been shown to increase energy expenditure and promote weight loss in animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in obese mice. Additionally, 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been shown to increase brown adipose tissue activity, which plays a role in thermogenesis and energy expenditure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine in scientific research has several advantages. It is a highly selective β3-adrenergic receptor agonist, which allows for specific activation of this receptor. Additionally, 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been shown to be effective in promoting weight loss and improving metabolic function in animal models. However, there are also limitations to the use of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine in lab experiments. It has been shown to have species-specific effects, meaning that its effects may differ between animal models and humans. Additionally, the long-term effects of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine on human health are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine. One area of interest is the potential use of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine in the treatment of obesity and metabolic disorders in humans. Additionally, further research is needed to fully understand the long-term effects of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine on human health. Finally, there is interest in developing more selective and potent β3-adrenergic receptor agonists that could have greater therapeutic potential.
Métodos De Síntesis
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine can be synthesized using a multi-step process involving the reaction of 4-chloro-2,6-dimethylphenol with diethylamine, followed by reaction with 1-pentanone and purification by column chromatography. The synthesis of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been described in detail in scientific literature.
Aplicaciones Científicas De Investigación
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been extensively used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. It has been shown to increase energy expenditure and promote weight loss in animal models. It has also been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
Propiedades
IUPAC Name |
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO/c1-5-19(6-2)10-8-7-9-11-20-17-14(3)12-16(18)13-15(17)4/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGWEGKZKFOHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=C(C=C(C=C1C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5171843.png)


![N-(2-fluorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5171867.png)
![methyl 4-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5171874.png)
![4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5171879.png)
![2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5171883.png)
![2-chloro-5-(5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5171895.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5171909.png)

![4,4'-thiobis[N-(4-bromophenyl)benzenesulfonamide]](/img/structure/B5171931.png)
![4-[(3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acryloyl)amino]benzamide](/img/structure/B5171939.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5171948.png)